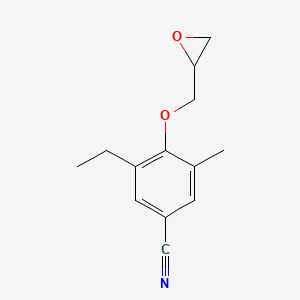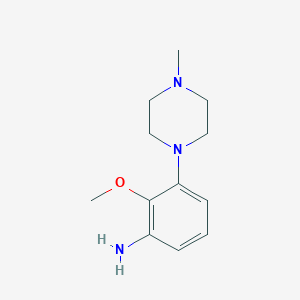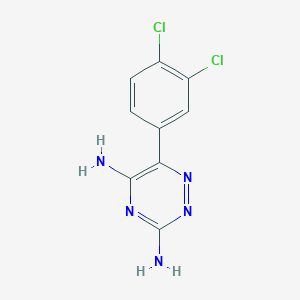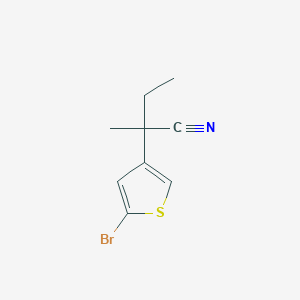
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is an organic compound that features a brominated thiophene ring attached to a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile typically involves the bromination of thiophene derivatives followed by nitrile formation. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as palladium or nickel may be employed to facilitate the bromination and subsequent nitrile formation steps .
化学反応の分析
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of primary amines from the nitrile group.
科学的研究の応用
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile has several scientific research applications:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile depends on its application. In organic electronics, the compound’s electronic properties are influenced by the conjugation of the thiophene ring and the presence of the nitrile group. This conjugation facilitates charge transport and enhances the material’s conductivity and optoelectronic properties .
類似化合物との比較
Similar Compounds
2-(5-Bromothiophen-3-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a nitrile group.
2-(5-Bromothiophen-3-yl)acetic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(5-Bromothiophen-3-yl)-2-methylbutanenitrile is unique due to the presence of both a brominated thiophene ring and a nitrile group. This combination imparts distinct electronic properties, making it suitable for specific applications in organic electronics and materials science .
特性
分子式 |
C9H10BrNS |
|---|---|
分子量 |
244.15 g/mol |
IUPAC名 |
2-(5-bromothiophen-3-yl)-2-methylbutanenitrile |
InChI |
InChI=1S/C9H10BrNS/c1-3-9(2,6-11)7-4-8(10)12-5-7/h4-5H,3H2,1-2H3 |
InChIキー |
NPOWIIPNPRODJV-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#N)C1=CSC(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


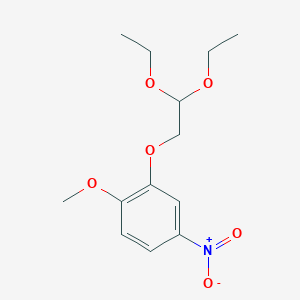
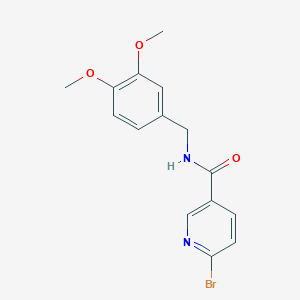
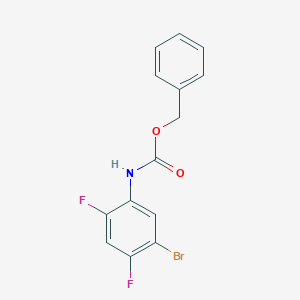
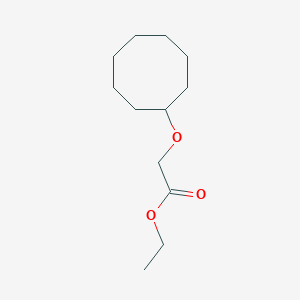
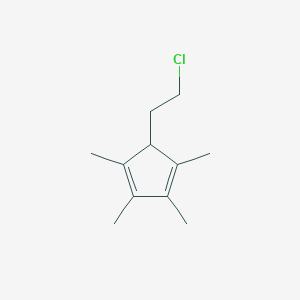
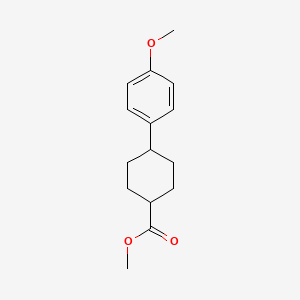
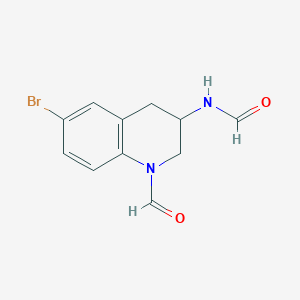
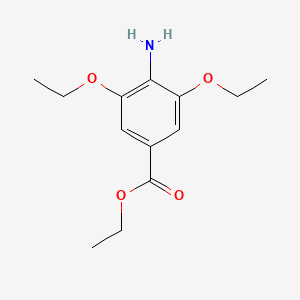
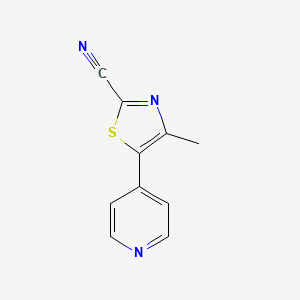
![3,4-Dihydro-3-oxo-2H-pyrido[3,2-b]-1,4-oxazin-2-carboxylic acid ethyl ester](/img/structure/B8416359.png)
![Spiro[benzo[c]thiophene-1(3H),4'-piperidine]-2-oxide](/img/structure/B8416364.png)
